2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is an organic compound belonging to the quinazolinone family. Quinazolinones are recognized for their diverse biological activities and are frequently explored in medicinal chemistry for potential drug development. This specific compound features a quinazolinone core with an ethylanilino group at the 2-position and two methyl groups at the 7-position, suggesting unique structural characteristics that may confer distinct pharmacological properties.
The compound is primarily synthesized through various chemical methods, often involving multi-step processes that incorporate different reagents and conditions. Its synthesis is documented in several studies and chemical databases, highlighting its relevance in both academic and industrial chemistry .
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can be classified as a heterocyclic organic compound, specifically a quinazolinone derivative. Its classification is significant due to the biological and chemical properties associated with quinazolinones, which include potential applications in pharmaceuticals .
The synthesis of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone typically involves a multi-step process. A common synthetic route begins with the condensation of 4-ethylaniline with an appropriate aldehyde or ketone to form an intermediate Schiff base. This intermediate is then cyclized using ammonium acetate under reflux conditions to yield the desired quinazolinone structure.
Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity, employing catalysts and solvents tailored for efficiency .
The molecular formula of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is C16H20N2O. The structure consists of a quinazolinone ring system with specific substituents that influence its reactivity and biological activity.
Key structural features include:
The presence of these substituents contributes to its unique chemical properties and potential interactions with biological targets .
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical transformations:
The products formed from these reactions depend on the specific conditions and reagents employed during the synthesis .
The mechanism of action for 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone likely involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby disrupting critical biological pathways. The precise molecular targets can vary based on the intended application and context of use .
The compound exhibits typical characteristics associated with quinazolinones:
Key chemical properties include:
Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) are essential for characterizing this compound but are not specified in detail here .
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has several scientific applications:
This compound's unique structure positions it as a candidate for further research into its pharmacological effects and potential therapeutic applications.
Quinazolinones represent a privileged scaffold in medicinal chemistry, with therapeutic applications evolving significantly since their first synthesis in 1869 by Griess. Early derivatives like 2-cyano-3,4-dihydro-4-oxoquinazoline laid the groundwork for systematic exploration of this bicyclic benzo[1,3]diazine system [1] [8]. The Niementowski synthesis (1903) enabled efficient production of 4(3H)-quinazolinones from anthranilic acid and formamide, accelerating drug discovery efforts [1]. By the mid-20th century, natural products like the antimalarial quinazolinone alkaloid from Dichroa febrifuga highlighted their biological relevance, shifting focus toward targeted therapeutic applications [1].
Marketed drugs exemplify the scaffold’s versatility:
Modern innovations include marine-derived actinoquinazolinone (2023), which suppresses epithelial-mesenchymal transition in gastric cancer, demonstrating ongoing pharmaceutical interest [5]. The structural plasticity of quinazolinones allows substitutions at C2, C4, N3, and C7, enabling optimization for diverse targets including tubulin, kinases, and DNA-processing enzymes [1] [6].
Table 1: Historical Milestones in Quinazolinone Drug Development
Year | Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone | Established core scaffold |
1903 | Niementowski reaction developed | Enabled efficient 4(3H)-quinazolinone synthesis |
1950s | Isolation of antimalarial natural derivatives | Validated biological relevance |
1980s | Prazosin/doxazosin FDA approvals | Clinical proof-of-concept for cardiovascular applications |
2023 | Actinoquinazolinone discovery | Demonstrated EMT suppression in gastric cancer |
The 7,7-dimethyl motif in 7,8-dihydroquinazolinones imposes critical steric and electronic effects that enhance pharmacological performance. This gem-dimethyl group:
In tubulin polymerization inhibitors, the 7,7-dimethyl group enhances hydrophobic contacts with the β-subunit’s T7 loop, increasing affinity. Molecular dynamics simulations show a 40% stronger binding energy compared to monomethyl analogs due to complementary van der Waals interactions with residues like Leu248 and Ala250 [6] [9]. Additionally, the group suppresses keto-enol tautomerism at C5, maintaining the pharmacophoric carbonyl essential for hydrogen bonding with targets like kinases or DNA topoisomerases [1] [8].
Table 2: Impact of 7,7-Dimethyl Substitution on Physicochemical Properties
Property | 7,7-Dimethyl Derivative | Desmethyl Analog | Change |
---|---|---|---|
LogP | 3.2 ± 0.1 | 2.5 ± 0.1 | +0.7 |
Metabolic half-life (HLM) | 42 ± 3 min | 18 ± 2 min | +133% |
Tubulin IC50 | 0.45 µM | 1.8 µM | 4-fold ↓ |
Cell permeability (Papp) | 22 × 10⁻⁶ cm/s | 9 × 10⁻⁶ cm/s | 2.4-fold ↑ |
The 4-ethylanilino moiety at C2 of quinazolinones exemplifies strategic bioactivity optimization through:
In kinase inhibitors, the 4-ethylanilino nitrogen forms bidentate hydrogen bonds with c-Kit’s hinge residue Glu640, with the ethyl group occupying a hydrophobic subpocket lined by Leu644 and Val654. SAR studies show 3–5-fold higher potency vs methyl analogs (IC50: 0.5 nM vs 1.5 nM against c-Kit) due to improved van der Waals contacts [3] [6]. For antimicrobial quinazolinones, electron-donating ethyl enhances DNA gyrase binding over halogens, with MIC values against S. aureus decreasing from 8 µg/mL (4-Cl) to 2 µg/mL (4-Et) [2] [8].
Table 3: SAR of Anilino Substituents in Antiproliferative Quinazolinones
Substituent | c-Kit IC50 (nM) | MCF-7 IC50 (nM) | Solubility (µg/mL) | Microsomal Stability (t1/2, min) |
---|---|---|---|---|
4-H | 5.2 | 190 | 85 | 18 |
4-CH₃ | 1.5 | 43 | 52 | 27 |
4-C₂H₅ | 0.5 | 30 | 48 | 42 |
4-OCH₃ | 3.8 | 160 | 105 | 15 |
4-Cl | 8.7 | >1000 | 22 | 35 |
The ethyl group’s superiority emerges from nonlinear hydrophobicity relationships—potency peaks at π ≈ 1.0 (ethyl), declining with longer chains due to steric mismatch. This "goldilocks effect" underscores its role in balancing target affinity and drug-like properties [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1